Ampicillin potassium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ampicillin potassium is the potassium salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.

科学的研究の応用

Infectious Diseases

Ampicillin potassium is primarily used to treat various bacterial infections, including:

- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Meningitis : Treatment of bacterial meningitis caused by Neisseria meningitidis and Listeria monocytogenes.

- Endocarditis : Often used in combination with aminoglycosides for enterococcal endocarditis.

- Gastrointestinal Infections : Effective against Salmonella and Shigella species.

- Genitourinary Tract Infections : Used for urinary tract infections caused by sensitive strains of Escherichia coli.

Table 1 summarizes the primary infections treated with this compound:

| Infection Type | Pathogens | Administration Route |

|---|---|---|

| Respiratory Tract Infections | Streptococcus pneumoniae, H. influenzae | IV/IM |

| Meningitis | Neisseria meningitidis, Listeria monocytogenes | IV |

| Endocarditis | Enterococci | IV |

| Gastrointestinal Infections | Salmonella, Shigella | IV/IM |

| Genitourinary Tract Infections | E. coli, Proteus mirabilis | IV/IM |

Prophylactic Use

This compound is also employed prophylactically in certain high-risk situations, such as:

- Dental Procedures : To prevent infective endocarditis in patients with pre-existing heart conditions.

- Pregnancy : Used to prevent early-onset neonatal infections in mothers who are carriers of group B streptococci.

Veterinary Applications

In veterinary medicine, this compound is utilized for treating infections in various animals, including pets and livestock. Common applications include:

- Canine and Feline Infections : Treatment of skin infections, urinary tract infections, and respiratory diseases.

- Livestock : Used to manage gastrointestinal infections in cattle and sheep, as well as respiratory diseases in pigs.

Table 2 outlines the veterinary applications of this compound:

| Animal Type | Infection Type | Common Pathogens |

|---|---|---|

| Dogs | Skin Infections | Staphylococcus spp. |

| Cats | Urinary Tract Infections | E. coli, Proteus spp. |

| Cattle | Gastrointestinal Infections | Salmonella, E. coli |

| Pigs | Respiratory Diseases | Actinobacillus pleuropneumonia |

Case Study 1: Renal Complications

A notable case reported renal potassium-wasting associated with high-dose intravenous ampicillin use in a 49-year-old male patient. The study highlighted the importance of monitoring electrolyte levels during treatment to prevent complications such as hypokalemia .

Case Study 2: Efficacy Against Multidrug-Resistant Bacteria

A clinical trial demonstrated the effectiveness of this compound when combined with other antibiotics against multidrug-resistant strains of bacteria in hospitalized patients with severe infections. The results indicated improved patient outcomes and reduced mortality rates .

Research Applications

This compound is also significant in research settings, particularly in microbiological studies assessing antibiotic resistance patterns. Studies have shown that resistance to ampicillin has increased due to overuse and misuse in both human and veterinary medicine .

化学反応の分析

1.1. Peroxyacidic Oxidation with Potassium Peroxomonosulphate

Ampicillin reacts with potassium hydrogenperoxomonosulphate (KHSO₅) in alkaline media, leading to peroxiacidic oxidation and perhydrolysis. Key findings include:

-

Optimal Conditions : Alkali concentration of (5–7)·10⁻³ mol/L and KHSO₅ concentration of 2·10⁻² mol/L maximize reaction rates .

-

Products : Substituted derivatives of N-acryl-β-penicillamine sulfinate (IV) are formed .

-

Kinetics : Reaction rates depend on the order of reagent mixing; pre-mixing ampicillin with KHSO₅ before adding alkali accelerates product formation .

1.2. Biocatalytic Oxidation with Chloroperoxidase (CPO)

Chloroperoxidase (CPO) oxidizes ampicillin in the presence of H₂O₂, producing fluorescent byproducts:

-

Conversion : 70% oxidation within 20 minutes, reaching 80% in 1 hour (rate constant: 0.103 min⁻¹) .

-

Products : Chlorinated derivatives (e.g., C₁₄H₃₁N₃O₂) and fluorescent fragments (λₑₘ=460 nm) are observed .

-

Applications : Fluorescence of oxidation products enables indirect detection of ampicillin in environmental samples .

Table 1: Oxidation Reactions of Ampicillin Potassium

Hydrolysis Reactions

Hydrolysis of this compound occurs under varying pH conditions, impacting its stability and degradation pathways:

2.1. Acidic Hydrolysis

-

Products : α-Aminobenzylpenicilloic acid (zwitterionic form) .

-

Kinetics : Slower degradation compared to basic conditions .

2.2. Basic Hydrolysis

-

Products : α-Aminobenzylpenilloic acid (decarboxylated product) .

-

Kinetics : 1,400× faster than acidic hydrolysis due to hydroxyl ion interaction with the anionic form of ampicillin .

Table 2: Hydrolysis Pathways

| pH Condition | Primary Product | Secondary Product | Reaction Rate |

|---|---|---|---|

| Acidic (pH <7) | α-Aminobenzylpenicilloic acid | None | Slow |

| Basic (pH >7.5) | α-Aminobenzylpenilloic acid | Decarboxylated fragments | Rapid |

Stability and Degradation

-

Thermal Degradation : Ampicillin decomposes at high temperatures, forming polymers and β-lactam ring-opened products .

-

Photodegradation : Exposure to UV light accelerates decomposition, reducing antimicrobial efficacy .

5.1. Kinetic-Spectrophotometry

-

Principle : Measures fluorescence of oxidized products (λₑₘ=460 nm) after CPO-mediated reaction .

-

Sensitivity : Detects ampicillin in environmental water at µM concentrations .

5.2. Iodometric Titration

特性

CAS番号 |

23277-71-6 |

|---|---|

分子式 |

C16H18KN3O4S |

分子量 |

387.5 g/mol |

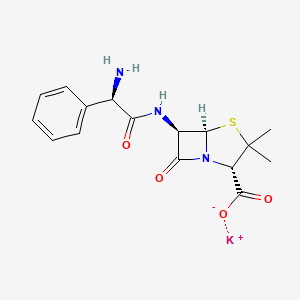

IUPAC名 |

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |

InChIキー |

JWUWRSHQQLUTRD-YWUHCJSESA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

外観 |

Solid powder |

Key on ui other cas no. |

23277-71-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ampicillin potassium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。